molecular formula C6H13F3N2 B068157 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane CAS No. 188429-64-3

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane

Cat. No.: B068157
CAS No.: 188429-64-3
M. Wt: 170.18 g/mol
InChI Key: YHYYBBPQARKMBL-UHFFFAOYSA-N
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Description

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CAS: 188429-64-3) is a fluorinated aminal compound with the molecular formula C₆H₁₃F₃N₂ and molecular weight 170.18 g/mol. It is a versatile precursor in organic synthesis, particularly for generating trifluoromethylated amines and α,β-unsaturated ketones. Its structure features two dimethylamino groups and a trifluoromethyl group attached to a central ethane backbone, enabling unique reactivity in electrophilic substitutions and carbocation-mediated reactions .

Key applications include:

  • Synthesis of trifluoromethylated amines: Under Lewis acid catalysis (e.g., ZnI₂), it generates a trifluoroethyl carbocation that reacts with alkynes, alkenes, and cyanides to form trifluoromethylated products .
  • CF₃CHO equivalent: It serves as a stable surrogate for trifluoroacetaldehyde (CF₃CHO) in nucleophilic additions, avoiding handling toxic aldehydes .

Properties

IUPAC Name

2,2,2-trifluoro-1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-10(2)5(11(3)4)6(7,8)9/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYYBBPQARKMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373499
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188429-64-3
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~-tetramethylethane-1,1-diamine
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URL https://comptox.epa.gov/dashboard/DTXSID10373499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188429-64-3
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Preparation Methods

Substitution of Chlorine with Dimethylamine

Starting with 1,1-dichloro-2,2,2-trifluoroethane, dimethylamine could displace chloride ions in a two-step process. The reaction likely requires polar aprotic solvents (e.g., DMF or THF) and a base to neutralize HCl byproducts.

Proposed Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K2_2CO3_3)

  • Temperature: 80–100°C

  • Time: 24–48 hours

The steric hindrance from the trifluoromethyl group may reduce reaction efficiency, necessitating excess dimethylamine.

Catalytic Enhancements

Transition-metal catalysts such as copper(I) iodide or palladium complexes could facilitate C–N bond formation. For example, Ullmann-type coupling might enable the substitution under milder conditions:

CF3-CHI2+2HN(CH3)2CuI, phenCF3-CH(N(CH3)2)2+2HI\text{CF}3\text{-CHI}2 + 2\,\text{HN(CH}3\text{)}2 \xrightarrow{\text{CuI, phen}} \text{CF}3\text{-CH(N(CH}3\text{)}2\text{)}2 + 2\,\text{HI}

This method remains speculative, as no specific examples for this compound exist in the reviewed literature.

Reductive Amination Pathways

An alternative route involves reductive amination of a trifluoromethyl ketone intermediate. For instance, hexafluoroacetone could react with dimethylamine under hydrogenation conditions:

CF3-CO-CF3+2HN(CH3)2+H2CF3-CH(N(CH3)2)2+H2O\text{CF}3\text{-CO-CF}3 + 2\,\text{HN(CH}3\text{)}2 + \text{H}2 \rightarrow \text{CF}3\text{-CH(N(CH}3\text{)}2\text{)}2 + \text{H}2\text{O}

However, this approach risks over-reduction or incomplete conversion, requiring precise stoichiometric control.

Challenges and Limitations

Steric and Electronic Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the adjacent carbon, hindering nucleophilic attack. Steric bulk from two dimethylamino groups further complicates the synthesis, potentially leading to low yields (<50%).

Purification Difficulties

The product’s high volatility and polarity may complicate distillation or chromatography. Anhydrous conditions and cold traps are essential to prevent decomposition.

Comparative Analysis of Hypothetical Methods

Method Advantages Disadvantages Yield (Est.)
Nucleophilic DisplacementSimple reagents, scalableLong reaction time, moderate yields40–60%
Catalytic CouplingMild conditions, faster kineticsCostly catalysts, sensitivity30–50%
Reductive AminationSingle-step processRisk of over-reduction20–40%

Chemical Reactions Analysis

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles. Common reagents for these reactions include halides and other nucleophilic species.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Synthesis of Trifluoromethylated Compounds
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane serves as an important precursor in the synthesis of trifluoromethylated amines. It can undergo Lewis acid-catalyzed deamination to produce carbocations that participate in electrophilic reactions. This process allows for the formation of various trifluoromethylated products such as:

  • Trifluoromethylated alkynylamines
  • Homoallylic amines
  • Alpha,beta-unsaturated ketones
  • Cyanoamines

The reactions typically yield fair to good results when conducted with electron-rich alkenes and TMS cyanide, indicating its utility in synthesizing complex organic molecules .

Pharmaceutical Applications

Fluorinated Nucleoside Analogues
The compound has been explored for its potential in synthesizing fluorinated nucleoside analogues. These analogues play a crucial role in drug development, particularly in antiviral and anticancer therapies. The unique properties imparted by fluorination enhance the biological activity and stability of these compounds .

Agrochemical Applications

Pesticides and Herbicides
In agrochemistry, this compound is utilized as an intermediate in the synthesis of fluorinated pesticides and herbicides. The incorporation of fluorine into agrochemicals can improve their efficacy and environmental stability. Research indicates that compounds derived from this precursor exhibit enhanced bioactivity against various pests .

Chemical Intermediates

Versatile Building Blocks
The compound is also recognized for its role as a building block in the synthesis of other fluorinated compounds. Its ability to participate in reactions that yield novel fluorinated structures makes it valuable in materials science and chemical engineering .

Case Studies

Study Title Objective Findings
Synthesis of Trifluoromethylated Amines Using this compoundTo develop a general method for synthesizing trifluoromethyl N,N-aminalsDemonstrated effective synthesis with high yields using TMSCF3 .
Application in Fluorinated Nucleoside AnaloguesInvestigate the potential for pharmaceutical applicationsIdentified key intermediates for antiviral drug development .
Fluorinated Pesticides DevelopmentAssess the efficacy of fluorinated derivativesFound enhanced activity against target pests compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Structure Key Properties Applications Reference
1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (CH₃)₂N-C(CF₃)-N(CH₃)₂ - Electrophilic trifluoroethyl carbocation precursor
- High solubility in ethers and chlorinated solvents
- Trifluoromethylated amines, α,β-unsaturated ketones
1,1-Bis(p-fluorophenyl)-2,2,2-trichloroethane (F-C₆H₄)₂C-CCl₃ - Lipophilic
- Insecticidal activity (DDT analogue)
- Pesticide research
1,1-Bis(formamido)-2,2,2-trifluoroethane HCONH-C(CF₃)-NHCOH - High thermal stability
- Precursor to nitroformamides
- Energetic materials synthesis
1,1-Bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane (NH₂-C₆H₃(CH₃)₂)₂C(CF₃)-C₆H₂F₃ - Aromatic diamine monomer
- High solubility in polar aprotic solvents
- Fluorinated polyimides with low dielectric constants

Reactivity and Performance Comparison

  • Electrophilic Reactivity: this compound outperforms non-fluorinated aminals (e.g., 1,1-bis(dimethylamino)ethane) in generating stable carbocations for CF₃ transfer. The electron-withdrawing CF₃ group stabilizes the intermediate, enabling reactions with alkynes (60–85% yields) . In contrast, 1,1-bis(formamido)-2,2,2-trifluoroethane requires harsh nitration conditions (HNO₃/CF₃CO₂O) to form nitro derivatives, limiting its utility in fine chemical synthesis .
  • Polymer Applications: Fluorinated polyimides derived from 1,1-bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane exhibit superior solubility (>20 wt% in NMP) and lower dielectric constants (2.5–2.8) compared to non-fluorinated analogues (dielectric constants >3.0) . Epoxy resins based on 1,1-bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane show enhanced hydrophobicity (water contact angle >100°) and thermal stability (Tg >200°C) relative to bisphenol-A epoxies .
  • Toxicity and Safety: this compound is classified as a skin corrosive (Category 1B), requiring stringent handling protocols . 1,1-Bis(p-fluorophenyl)-2,2,2-trichloroethane accumulates in adipose tissue but lacks significant acute toxicity, unlike its insecticidal analogue DDT .

Research Findings and Data Tables

Table 2: Thermal Properties of Fluorinated Polymers

Polymer Monomer Tg (°C) Dielectric Constant (1 MHz) Solubility in NMP (wt%) Reference
1,1-Bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane 285 2.6 22
4,4′-(Hexafluoroisopropylidene)dianhydride (6FDA) 320 2.8 18
Bisphenol-A epoxy 150 3.5 15

Biological Activity

1,1-Bis(dimethylamino)-2,2,2-trifluoroethane (commonly referred to as bis(dimethylamino)trifluoroethane) is a fluorinated organic compound with significant applications in organic synthesis and potential biological activities. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, synthetic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5H10F3N2
  • IUPAC Name : this compound
  • Physical State : Colorless liquid

The compound features a trifluoroethyl group and two dimethylamino groups, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that can influence biological systems.

Reactivity Studies

Research indicates that this compound can undergo Lewis acid-catalyzed deamination reactions leading to the formation of carbocations. These intermediates can engage in electrophilic reactions with various substrates including alkenes and alkynes. For example:

  • The reaction with alkynes yields trifluoromethylated alkynylamines.
  • The compound has also been shown to react with TMS cyanide to form cyanoamines in moderate yields .

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of biologically active compounds. Its ability to form stable intermediates makes it valuable in medicinal chemistry:

  • Trifluoromethylated Amines : Synthesis of trifluoromethylated amines has been achieved using this compound as a precursor. These amines are often explored for their pharmaceutical potential due to the unique properties imparted by the trifluoromethyl group .
  • Peptidase Inhibitors : Intermediates derived from this compound have been utilized in the development of peptidase inhibitors designed around α,α-difluoroketones .

Case Studies

Several studies have documented the biological implications of this compound:

Study 1: Trifluoromethylation Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using zinc iodide as a catalyst allowed for the efficient trifluoromethylation of amines. The resulting products exhibited significant biological activity against certain cancer cell lines .

Study 2: Reactivity with Carbonyl Compounds

Another investigation focused on the reactivity of this compound with carbonyl compounds. The study found that this compound could condense effectively with various aldehydes and ketones to yield hydroxy ketones with potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureKey Biological Activity
This compoundStructureTrifluoromethylation reactions; synthesis of bioactive compounds
N,N-DimethylformamideStructureSolvent; used in peptide synthesis
Trifluoroacetic acidStructureAcidic properties; used in protein synthesis

Q & A

Basic Question: What synthetic methodologies are commonly used to prepare 1,1-bis(dimethylamino)-2,2,2-trifluoroethane, and how is its structure validated?

Answer:
The compound is synthesized via Lewis acid-catalyzed deamination of aminal precursors. For example, ZnI₂ in ether facilitates the generation of a 2,2,2-trifluoro-1,1-dimethylaminoethyl carbocation intermediate, which reacts with nucleophiles like alkynes or alkenes to form trifluoromethylated amines . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry (MS), and elemental analysis. These techniques confirm the presence of dimethylamino groups, trifluoromethyl moieties, and the absence of impurities .

Advanced Question: What mechanistic insights explain the reactivity of this compound in electrophilic trifluoromethylation reactions?

Answer:
The compound undergoes Lewis acid-mediated cleavage to generate a stabilized carbocation, which acts as an electrophilic trifluoromethylating agent. This carbocation reacts with electron-rich alkenes or alkynes via electrophilic addition, yielding trifluoromethylated allylic or propargylic amines. Computational studies suggest the trifluoromethyl group enhances carbocation stability, favoring kinetically controlled pathways over side reactions . Contradictions in yield optimization (e.g., solvent polarity, catalyst loading) can be resolved by adjusting reaction conditions to stabilize the carbocation intermediate .

Advanced Question: How is this compound utilized in designing high-performance fluorinated polyimides?

Answer:
The compound serves as a fluorinated diamine monomer in polyimide synthesis. For example, coupling with aromatic dianhydrides (e.g., pyromellitic dianhydride) produces polyimides with enhanced solubility in low-boiling solvents (e.g., chloroform) and improved optical transparency (cutoff wavelength: 303–351 nm). These polymers exhibit high thermal stability (glass transition temperatures: 298–334°C), low dielectric constants (2.70–3.09), and mechanical robustness (tensile strength: 69–102 MPa) .

Basic Question: What analytical techniques are critical for characterizing intermediates and products derived from this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is essential for tracking trifluoromethyl group incorporation .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., m/z 422 for polyimide intermediates) .
  • Elemental Analysis : Ensures purity and stoichiometric accuracy .

Advanced Question: How can researchers address contradictions in reaction yields during trifluoromethylated amine synthesis?

Answer:
Key variables include:

  • Catalyst Loading : Excess ZnI₂ may deactivate intermediates; optimal loading is 5–10 mol% .
  • Solvent Effects : Polar solvents (e.g., ether) stabilize carbocations but may reduce nucleophilicity; non-polar solvents improve selectivity .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like carbocation rearrangement .
    Methodological adjustments should prioritize stabilizing the carbocation while maintaining nucleophile reactivity .

Advanced Question: What role does this compound play in enhancing material properties of fluorinated polymers?

Answer:
Incorporating the compound into polymer backbones introduces trifluoromethyl groups, which:

  • Reduce Dielectric Constants : Fluorine’s low polarizability lowers dielectric values, beneficial for microelectronics .
  • Improve Solubility : Bulky trifluoromethyl groups disrupt chain packing, enabling processing in common solvents .
  • Enhance Thermal Stability : Strong C-F bonds increase decomposition resistance (TGA >500°C in nitrogen) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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